Cas no 2138151-11-6 (4-(2-Acetylthiophen-3-yl)benzonitrile)

4-(2-Acetylthiophen-3-yl)benzonitrile is a versatile organic compound featuring both acetylthiophene and benzonitrile functional groups, making it a valuable intermediate in synthetic chemistry. Its structure allows for further derivatization, particularly in pharmaceutical and materials science applications. The acetyl group provides a reactive site for nucleophilic additions or condensations, while the benzonitrile moiety offers potential for cyano-based transformations or coordination chemistry. This compound is particularly useful in the synthesis of heterocyclic systems and as a building block for advanced organic frameworks. Its well-defined reactivity profile and stability under standard conditions enhance its utility in research and industrial processes.
4-(2-Acetylthiophen-3-yl)benzonitrile structure
2138151-11-6 structure
Product Name:4-(2-Acetylthiophen-3-yl)benzonitrile
CAS No:2138151-11-6
MF:C13H9NOS
MW:227.281661748886
CID:5834793
PubChem ID:165842628
Update Time:2025-05-24

4-(2-Acetylthiophen-3-yl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(2-acetylthiophen-3-yl)benzonitrile
    • 2138151-11-6
    • EN300-745805
    • 4-(2-Acetylthiophen-3-yl)benzonitrile
    • Inchi: 1S/C13H9NOS/c1-9(15)13-12(6-7-16-13)11-4-2-10(8-14)3-5-11/h2-7H,1H3
    • InChI Key: XRLWBQZVNPRSIR-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C(C)=O)C1C=CC(C#N)=CC=1

Computed Properties

  • Exact Mass: 227.04048508g/mol
  • Monoisotopic Mass: 227.04048508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 69.1Ų

4-(2-Acetylthiophen-3-yl)benzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-745805-0.05g
4-(2-acetylthiophen-3-yl)benzonitrile
2138151-11-6 95.0%
0.05g
$851.0 2025-03-11
Enamine
EN300-745805-0.1g
4-(2-acetylthiophen-3-yl)benzonitrile
2138151-11-6 95.0%
0.1g
$892.0 2025-03-11
Enamine
EN300-745805-0.25g
4-(2-acetylthiophen-3-yl)benzonitrile
2138151-11-6 95.0%
0.25g
$933.0 2025-03-11
Enamine
EN300-745805-0.5g
4-(2-acetylthiophen-3-yl)benzonitrile
2138151-11-6 95.0%
0.5g
$974.0 2025-03-11
Enamine
EN300-745805-1.0g
4-(2-acetylthiophen-3-yl)benzonitrile
2138151-11-6 95.0%
1.0g
$1014.0 2025-03-11
Enamine
EN300-745805-2.5g
4-(2-acetylthiophen-3-yl)benzonitrile
2138151-11-6 95.0%
2.5g
$1988.0 2025-03-11
Enamine
EN300-745805-5.0g
4-(2-acetylthiophen-3-yl)benzonitrile
2138151-11-6 95.0%
5.0g
$2940.0 2025-03-11
Enamine
EN300-745805-10.0g
4-(2-acetylthiophen-3-yl)benzonitrile
2138151-11-6 95.0%
10.0g
$4360.0 2025-03-11

Additional information on 4-(2-Acetylthiophen-3-yl)benzonitrile

4-(2-Acetylthiophen-3-yl)benzonitrile: A Comprehensive Overview

4-(2-Acetylthiophen-3-yl)benzonitrile, also known by its CAS number 2138151-11-6, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzonitrile group with a thiophene moiety. The presence of the acetyl group on the thiophene ring introduces interesting electronic properties, making this compound a valuable tool in various research and industrial applications.

The synthesis of 4-(2-Acetylthiophen-3-yl)benzonitrile involves a series of well-established organic reactions, including Friedel-Crafts acylation and nucleophilic substitution. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and improving the yield. These developments have made the compound more accessible for large-scale production and application in diverse industries.

One of the most promising applications of 4-(2-Acetylthiophen-3-yl)benzonitrile lies in its use as a precursor in drug discovery. The thiophene ring is known for its ability to enhance bioavailability and improve drug-target interactions. Researchers have explored its potential in developing new therapeutic agents for neurodegenerative diseases, such as Alzheimer's and Parkinson's, where the compound has shown promising results in preclinical studies.

In addition to its pharmaceutical applications, 4-(2-Acetylthiophen-3-yl)benzonitrile has also found utility in materials science. Its electronic properties make it an ideal candidate for use in organic electronics, particularly in the development of flexible displays and photovoltaic devices. Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance their electrical conductivity without compromising mechanical stability.

The chemical stability of 4-(2-Acetylthiophen-3-yl)benzonitrile under various conditions has been extensively studied. It exhibits remarkable thermal stability, retaining its structural integrity up to 200°C, which makes it suitable for high-temperature applications. Furthermore, its resistance to oxidative degradation under UV light exposure has been validated through advanced spectroscopic techniques, highlighting its potential for long-term use in outdoor applications.

From an environmental perspective, the biodegradability of 4-(2-Acetylthiophen-3-yl)benzonitrile has been a topic of interest. Recent research indicates that under aerobic conditions, the compound undergoes gradual degradation, with key intermediates identified through metabolomic analysis. This understanding is crucial for assessing its environmental impact and developing strategies for safe disposal.

In conclusion, 4-(2-Acetylthiophen-3-yl)benzonitrile, CAS number 2138151-11-6, stands as a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in future innovations. As research continues to uncover new potentials, this compound is poised to make significant contributions to both academic and industrial sectors.

Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd